

# Nisin: A Comprehensive Safety Evaluation for Human Consumption

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## Compound of Interest

Compound Name: Nisinic acid

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A Comparative Guide for Researchers and Drug Development Professionals

Nisin, a polycyclic antibacterial peptide produced by the bacterium *Lactococcus lactis*, has a long history of use as a natural food preservative.<sup>[1]</sup> Its safety for human consumption is supported by extensive research and regulatory approvals worldwide. This guide provides an objective comparison of nisin's safety profile with other common food preservatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## Executive Summary

Nisin's safety is well-established, with a "Generally Recognized as Safe" (GRAS) status in the United States and approval from major international regulatory bodies.<sup>[2][3]</sup> Toxicological studies have consistently demonstrated its low toxicity, and it is readily broken down into harmless amino acids in the digestive system. When compared to other common preservatives, nisin presents a favorable safety profile, particularly in contrast to synthetic options like sodium nitrite and sodium benzoate, which have associated health concerns.

## Comparative Safety Analysis

The following tables summarize the key safety data for nisin and several alternative food preservatives.

Table 1: Regulatory Status and Acceptable Daily Intake (ADI)

Preservative	GRAS Status (FDA)	ADI (mg/kg body weight/day)	Regulatory Body
Nisin	Yes	0-2.0	JECFA
1.0	EFSA[4]		
Potassium Sorbate	Yes	0-25	WHO[5]
3.0 (temporary)	EFSA[6]		
Natamycin	Yes	0-0.3	JECFA[7]
Sodium Benzoate	Yes	0-5	WHO[8]
Sodium Nitrite	-	0-0.07	JECFA

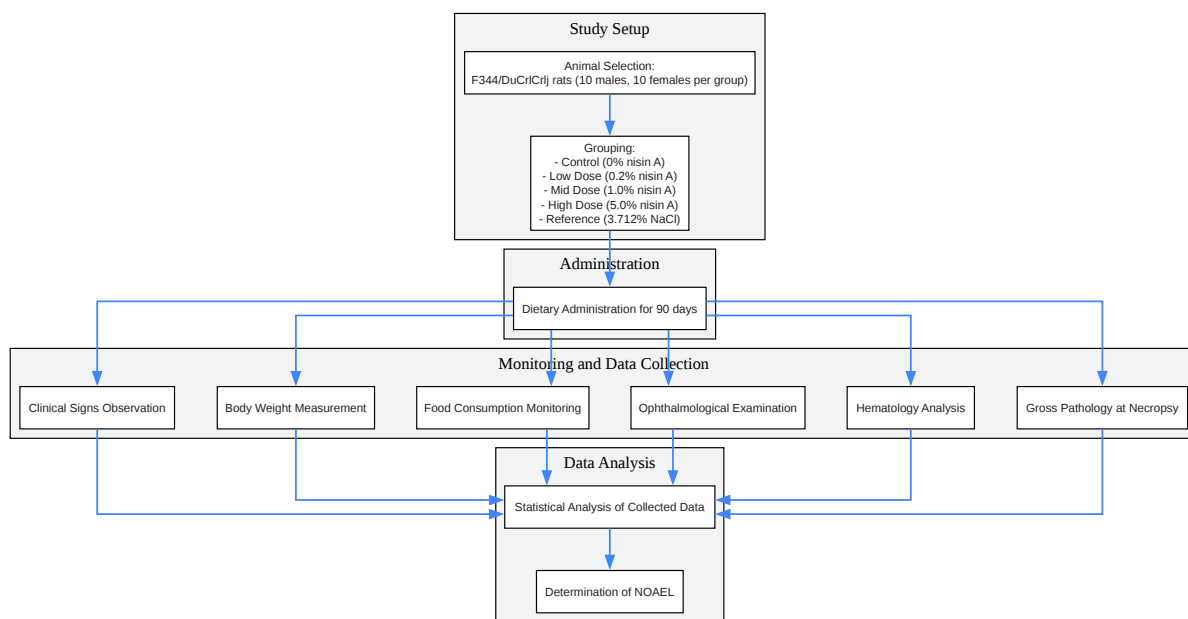
Table 2: Acute and Subchronic Toxicity Data

Preservative	LD50 (Oral, Rat)	NOAEL (No-Observed-Adverse-Effect Level)	Study Details
Nisin	Not established, low toxicity	2996 mg/kg bw/day (male rats), 3187 mg/kg bw/day (female rats)[9]	90-day oral toxicity study in F344 rats[9]
Potassium Sorbate	3200 - >10,500 mg/kg[10]	300 mg/day (rats)[6]	-
Natamycin	>2000 - >5,000 mg/kg[11][12]	22.4 mg/kg bw/day (rats, 2-year study) [13]	2-year chronic toxicity study in rats[13]
Sodium Benzoate	3450 - 4100 mg/kg[8] [14]	647–825 mg/kg bw/day (rats)[8]	-
Sodium Nitrite	157.9 - 180 mg/kg[15] [16]	-	-

## Detailed Experimental Protocols

A pivotal study confirming the safety of nisin was a 90-day oral toxicity study in F344 rats.

### Experimental Workflow: 90-Day Oral Toxicity Study of Nisin A



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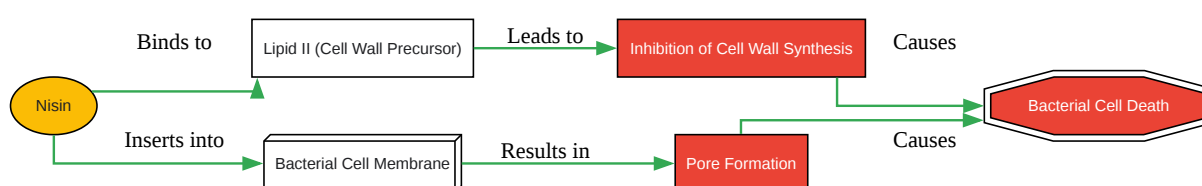
Caption: Workflow of the 90-day oral toxicity study of nisin A in rats.

In this study, rats were administered diets containing 0%, 0.2%, 1.0%, and 5.0% nisin A for 90 days. A reference group received a diet with 3.712% NaCl, equivalent to the salt content in the 5.0% nisin A diet. No mortalities or significant toxicological effects on clinical signs, body weight, food consumption, ophthalmology, or hematology were observed. The changes noted, such as increased water consumption and altered urinary parameters, were attributed to the sodium chloride content and were also seen in the reference group. The study concluded a No-Observed-Adverse-Effect Level (NOAEL) for nisin A to be a dietary level of 5.0%, which corresponds to 2996 mg/kg/day for males and 3187 mg/kg/day for females.[9]

## Mechanism of Action and Metabolism

Nisin exerts its antimicrobial effect by targeting the bacterial cell wall and membrane.[17]

Signaling Pathway: Nisin's Mechanism of Action



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Caption: Nisin's dual mechanism of antimicrobial action.

Upon ingestion, nisin is rapidly broken down by digestive enzymes, such as pancreatin and  $\alpha$ -chymotrypsin, into smaller, inactive peptides and amino acids. This degradation process prevents nisin from accumulating in the body and contributes to its low toxicity. Studies on the degradation products of nisin have not indicated any safety concerns.

## Comparison with Alternatives

While several food preservatives are available, many present safety considerations that are not associated with nisin.

- Potassium Sorbate: Generally considered safe, it is metabolized to water and carbon dioxide in the body.[6][18] However, some studies have raised questions about its potential for reproductive and developmental toxicity in animals at high doses, leading to a temporary, lower ADI by EFSA.[6]
- Natamycin: A natural antifungal agent with low acute toxicity.[2][19] It is poorly absorbed by the body, minimizing systemic effects.[2] While generally safe, some individuals may experience allergic reactions.[19]
- Sodium Benzoate: While having GRAS status, its safety is debated. In the presence of ascorbic acid (Vitamin C), sodium benzoate can form benzene, a known carcinogen.[8] Some studies have also linked its consumption to an increase in ADHD symptoms in children.[20]
- Sodium Nitrite: Used in cured meats, sodium nitrite can lead to the formation of carcinogenic nitrosamines, especially when heated at high temperatures. High intake can also cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[15][21]

## Conclusion

The comprehensive body of scientific evidence strongly supports the safety of nisin for human consumption. Its natural origin, well-understood mechanism of action, rapid degradation in the digestive system, and high NOAEL in toxicological studies position it as a favorable alternative to many synthetic food preservatives. For researchers and professionals in drug development, nisin's established safety profile makes it an attractive candidate for various applications beyond food preservation, such as in biomedical and pharmaceutical fields.

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